molecular formula C30H30N2O2S B15039809 (2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B15039809
M. Wt: 482.6 g/mol
InChI Key: ZYGIFDINWHGYJR-BLWVTCSASA-N
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Description

(2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines cyclohexyl, phenyl, and thiazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 4-[(3-methylphenyl)methoxy]benzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with phenyl isothiocyanate to form the thiazolidinone ring under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a pharmaceutical agent. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, the compound’s properties may be leveraged for the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism by which (2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2E,5Z)-3-Cyclohexyl-5-({4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H30N2O2S

Molecular Weight

482.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H30N2O2S/c1-22-9-8-10-24(19-22)21-34-27-17-15-23(16-18-27)20-28-29(33)32(26-13-6-3-7-14-26)30(35-28)31-25-11-4-2-5-12-25/h2,4-5,8-12,15-20,26H,3,6-7,13-14,21H2,1H3/b28-20-,31-30?

InChI Key

ZYGIFDINWHGYJR-BLWVTCSASA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5

Origin of Product

United States

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